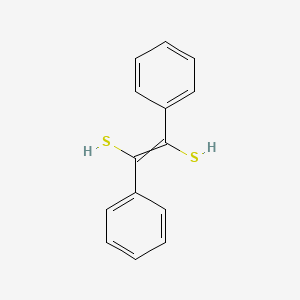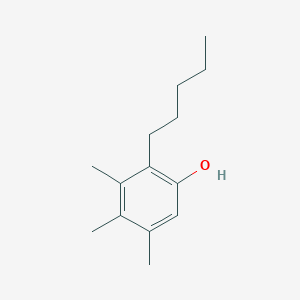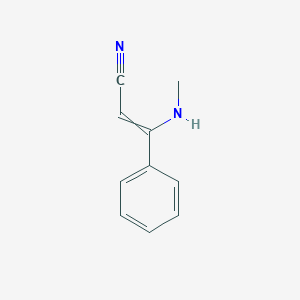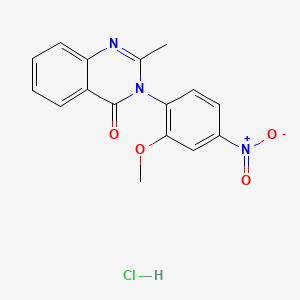
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and an octahydro-3ah-4,7-methanoindene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyano(phenyl)methyl halide with an octahydro-3ah-4,7-methanoindene derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The octahydro-3ah-4,7-methanoindene core provides structural stability and rigidity, which can be crucial for binding to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-4,7-methanoindene: Shares the core structure but lacks the cyano and phenyl groups.
Cyano(phenyl)methyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate is unique due to its combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
93107-51-8 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
[cyano(phenyl)methyl] tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C19H21NO2/c20-12-17(13-5-2-1-3-6-13)22-18(21)19-10-4-7-16(19)14-8-9-15(19)11-14/h1-3,5-6,14-17H,4,7-11H2 |
Clé InChI |
SBOQBZKALAJGQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3CCC(C3)C2(C1)C(=O)OC(C#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)

![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)

![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)

